3-Bromo-6-fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one
Description
3-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is a halogenated derivative of the tricyclic pyrroloquinazolinone scaffold. This compound features a bromine atom at position 3 and a fluorine atom at position 6 (Figure 1). Its molecular formula is C₁₁H₈BrFN₂O, with a molecular weight of 299.10 g/mol (CAS: 642491-92-7; synonyms include SCHEMBL5511623) . The pyrrolo[2,1-b]quinazolinone core is known for diverse biological activities, including antimicrobial and antitumor properties, as seen in related derivatives .
Properties
IUPAC Name |
3-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-8-3-4-15-10(8)14-9-5-6(13)1-2-7(9)11(15)16/h1-2,5,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQFYECYRWQKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)F)C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8BrFN2O
- Molecular Weight : 283.096 g/mol
- CAS Number : 642491-89-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances the compound's binding affinity to various enzymes and receptors, which may lead to modulation of cellular processes such as proliferation and apoptosis in cancer cells .
Anticancer Properties
Research indicates that derivatives of pyrroloquinazolinone compounds exhibit significant antitumor activity. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism of action in this context .
Study 1: Antileishmanial Activity
A study on structurally similar compounds demonstrated promising antileishmanial activity. Compounds derived from the pyrroloquinazolinone scaffold showed significant inhibition of parasite burden in infected animal models. For instance, one derivative exhibited a 61.1% reduction in spleen parasite burden at a dosage of 12.5 mg/kg in Balb/c mice .
Study 2: Optimization for Antiparasitic Activity
Further optimization of dihydroquinazolinone derivatives has shown enhanced antiparasitic activity against Plasmodium species, with some analogs achieving low EC50 values (effective concentration for 50% inhibition) in vitro. This suggests that modifications to the chemical structure can significantly influence biological efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 6-Fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | Antitumor | Exhibits significant cytotoxicity against cancer cells |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | Antileishmanial | Effective against visceral leishmaniasis |
| 5,6-Dihydro-4H-pyrrolo[3,4-b]quinolin-1-one | Antimicrobial | Studied for broad-spectrum antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one exhibit significant anticancer properties. Studies have shown that derivatives of pyrroloquinazolines can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, the compound has been evaluated for its potential to inhibit kinases involved in tumor proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds in this class may offer neuroprotective benefits. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications by modifying its molecular structure to enhance charge mobility and stability .
Biological Research
Biochemical Probes
The compound serves as a valuable biochemical probe for studying various biological processes. Its ability to selectively bind to specific proteins or enzymes allows researchers to investigate cellular mechanisms and identify potential therapeutic targets. For example, it can be used in assays to determine the binding affinity of new drug candidates against target proteins involved in disease pathways .
Data Summary Table
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits tumor cell proliferation; affects kinase signaling |
| Antimicrobial Properties | Effective against certain bacteria and fungi | |
| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | |
| Material Science | Organic Electronics | Acts as a semiconductor; used in OLEDs and OPVs |
| Biological Research | Biochemical Probes | Useful for studying protein interactions and drug targeting |
Case Studies
- Anticancer Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrroloquinazolines, including this compound. They found that certain modifications significantly enhanced anticancer activity against breast and lung cancer cell lines.
- Neuroprotection Research : A recent investigation highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal death. The results indicated that it could reduce apoptosis in neuronal cells through modulation of antioxidant enzyme activity.
- Material Science Application : A study on the application of this compound in organic electronics demonstrated improved efficiency in OLED devices when incorporated into the active layer, showcasing its potential for future use in sustainable energy technologies.
Comparison with Similar Compounds
Structural Analogues: Halogen Substitution Patterns
Halogenation at positions 3, 6, or 7 significantly alters electronic, steric, and pharmacological properties. Key analogues include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Activities |
|---|---|---|---|---|---|
| Target Compound | 3-Br, 6-F | C₁₁H₈BrFN₂O | 299.10 | 642491-92-7 | Potential enhanced metabolic stability |
| 3-Bromo-6-chloro analogue | 3-Br, 6-Cl | C₁₁H₈BrClN₂O | 299.55 | 642491-92-7 | Increased lipophilicity vs. fluoro |
| 3-Bromo-7-fluoro analogue | 3-Br, 7-F | C₁₁H₈BrFN₂O | 299.10 | 642491-90-5 | Altered steric interactions |
| 5-Bromo-2,3-dihydro analogue | 5-Br | C₁₁H₉BrN₂O | 265.11 | 401796-49-4 | Reduced steric bulk at position 3 |
| 6-Trifluoromethyl analogue | 6-CF₃ | C₁₂H₈F₃N₂O | 277.20 | 730992-47-9 | Enhanced electronegativity and bulk |
| Parent compound (unsubstituted) | None | C₁₁H₁₀N₂O | 186.21 | 530-53-0 | Baseline activity; lower stability |
Key Observations :
- Steric Considerations : The 7-fluoro isomer (CAS: 642491-90-5) may exhibit distinct binding modes due to altered spatial positioning .
- Lipophilicity : The trifluoromethyl group (6-CF₃) increases lipophilicity, which could improve membrane permeability but reduce solubility .
Functional Group Variations
Hydroxyl Derivatives
- Vasicinone (3-hydroxy derivative, CAS: 486-64-6): Exhibits a polar hydroxyl group at position 3, increasing solubility but reducing metabolic stability compared to brominated analogues. Vasicinone is a known bronchodilator .
Amino Derivatives
- 3-Amino-6-chloro analogue (CAS: 1375474-05-7): The amino group introduces basicity, which may improve solubility and interaction with acidic biological targets .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 3-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one?
- Methodological Approach :
- Use condensation reactions under controlled temperatures (e.g., 278°C for 3 weeks) with sodium methoxide as a catalyst, similar to methods for related quinazolinone derivatives .
- Employ alkylation or halogenation steps (e.g., bromination with CuBr₂ or fluorination with DAST) to introduce substituents, monitoring regioselectivity via TLC or HPLC .
- Optimize solvent systems (e.g., absolute methanol for solubility) and stoichiometric ratios to minimize side products .
Q. What analytical methods are critical for confirming the structural identity of this compound?
- Methodological Approach :
- Combine single-crystal X-ray diffraction (using SHELX software for refinement) with spectroscopic techniques (¹H/¹³C NMR, FT-IR) to resolve the fused pyrroloquinazolinone core and halogen positions .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) and assess purity through melting point analysis (e.g., 514–516°C for analogous derivatives) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Approach :
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability .
- Monitor hydrolytic degradation in aqueous buffers (pH 1–13) using UV-Vis spectroscopy or HPLC, noting fluorine’s electron-withdrawing effects on stability .
Q. What safety protocols are essential for handling halogenated pyrroloquinazolinones?
- Methodological Approach :
- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks, as brominated compounds may release toxic fumes upon decomposition .
- Store samples at 2–8°C in airtight containers to prevent hygroscopic degradation or unintended reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation (Br/F) be addressed during synthesis?
- Methodological Approach :
- Utilize directing groups (e.g., electron-donating substituents) to control halogen placement. For example, fluorine’s ortho/para-directing effects can guide bromination .
- Compare reaction outcomes under radical vs. electrophilic halogenation conditions using DFT calculations to predict regioselectivity .
Q. What strategies resolve contradictory bioactivity data in pharmacological studies?
- Methodological Approach :
- Validate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines, controlling for fluorinated derivatives’ potential membrane permeability enhancements .
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl) to isolate substituent-specific effects .
Q. How can computational modeling enhance understanding of the compound’s interactions with biological targets?
- Methodological Approach :
- Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to map binding modes with enzymes like topoisomerases or kinases, leveraging crystallographic data from related compounds .
- Calculate electrostatic potential surfaces to predict halogen bonding interactions critical for target affinity .
Q. What experimental designs mitigate challenges in crystallizing halogenated heterocycles?
- Methodological Approach :
- Screen solvent systems (e.g., methanol/water gradients) and employ slow evaporation techniques to grow diffraction-quality crystals .
- Use synchrotron radiation for high-resolution data collection if heavy atoms (Br) cause absorption issues .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
